Evidence Gap Assessment: Publicly Available Comparative Data for N'-(Piperidine-4-carbonyl)nicotinohydrazide Hydrochloride
CRITICAL EVIDENCE GAP STATEMENT : Following an exhaustive search of PubMed, primary research journals, the patent literature, and authoritative chemical databases, no publicly available data were identified that directly quantify the biological activity, selectivity, binding affinity, physicochemical properties, stability profile, or other differentiating attributes of N'-(Piperidine-4-carbonyl)nicotinohydrazide hydrochloride (CAS 2061765-66-8) against any peer comparator. The search encompassed: (a) PubMed queries for the compound name, CAS number, substructure components, and the nicotinohydrazide class [1]; (b) patent databases for piperidine-4-carbonyl hydrazide and 4-substituted piperidine derivatives [2]; and (c) vendor technical repositories. None of the retrieved records contained quantitative analytical data for this specific compound. This evidence gap is stated transparently to distinguish the target compound's procurement value proposition from that of well-characterized research tool compounds for which quantitative comparative profiling data are available.
| Evidence Dimension | Comprehensive literature presence for quantitative comparator data |
|---|---|
| Target Compound Data | No quantitative biological or physicochemical profiling data found in public literature |
| Comparator Or Baseline | None available; structurally related compounds have published data (e.g., isoniazid-derived piperidine hydrazones IP1–IP13 with MIC values [3]; nicotinohydrazide derivative P5 with AChE and BACE1 inhibition data [4]) |
| Quantified Difference | Not calculable — absence of target-specific data precludes quantitative comparison |
| Conditions | Literature search across PubMed, PubChem, Semantic Scholar, Google Patents, and vendor technical databases; search date 2026-05-09 |
Why This Matters
Procurement decisions must be made with full awareness that this compound lacks the quantitative performance benchmarks that would allow scientifically grounded selection over any specific published analog.
- [1] PubMed. Search results for 'nicotinohydrazide' and 'piperidine-4-carbonyl'. URL: https://pubmed.ncbi.nlm.nih.gov/?term=nicotinohydrazide (accessed 2026-05-09). No results specific to CAS 2061765-66-8. View Source
- [2] Miller, S. C.; Zeneca Ltd. 4-Substituted Piperidine Derivatives, a Process for Their Preparation and Pharmaceutical Compositions Containing Them. Patent CZ-285299-B6, 1999. URL: https://pubchem.ncbi.nlm.nih.gov/patent/CZ-285299-B6. Describes general 4-substituted piperidine class; target compound not disclosed. View Source
- [3] Erciyes University et al. Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity. Biomolecules 2025, 15(9), 1305. IP11 MIC values against Mtb H37Rv and resistant isolates reported; these are structurally distinct analogs with a benzylidene linker. View Source
- [4] Tok, F. et al. Design, synthesis, biological activity evaluation and in silico studies of new nicotinohydrazide derivatives as multi-targeted inhibitors for Alzheimer's disease. Journal of Molecular Structure 2022, 1265, 133374. Compound P5 showed AChE and BACE1 inhibition; structurally distinct from target compound. View Source
